

A Comparative Pharmacokinetic Analysis of Dasatinib and Its Metabolites

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Compound of Interest

Compound Name: *Dasatinib Carboxylic Acid Ethyl Ester*

Cat. No.: *B588416*

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Dasatinib, a potent second-generation tyrosine kinase inhibitor, is a cornerstone in the management of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its efficacy and safety profile are intrinsically linked to its pharmacokinetic properties and the biotransformation into various metabolites. This guide provides a detailed comparison of the pharmacokinetics of dasatinib and its primary circulating metabolites, supported by experimental data and methodologies.

Pharmacokinetic Profile Comparison

Dasatinib undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of several metabolites.^{[1][2]} The five most significant circulating metabolites are M4 (N-dealkylation), M5 (N-oxide), M6 (carboxylic acid), M20 (hydroxylation), and M24 (hydroxylation).^[1] Among these, M4 is the only metabolite that exhibits pharmacological activity comparable to the parent drug. However, its contribution to the overall clinical effect is considered minimal due to its low systemic exposure.^[3]

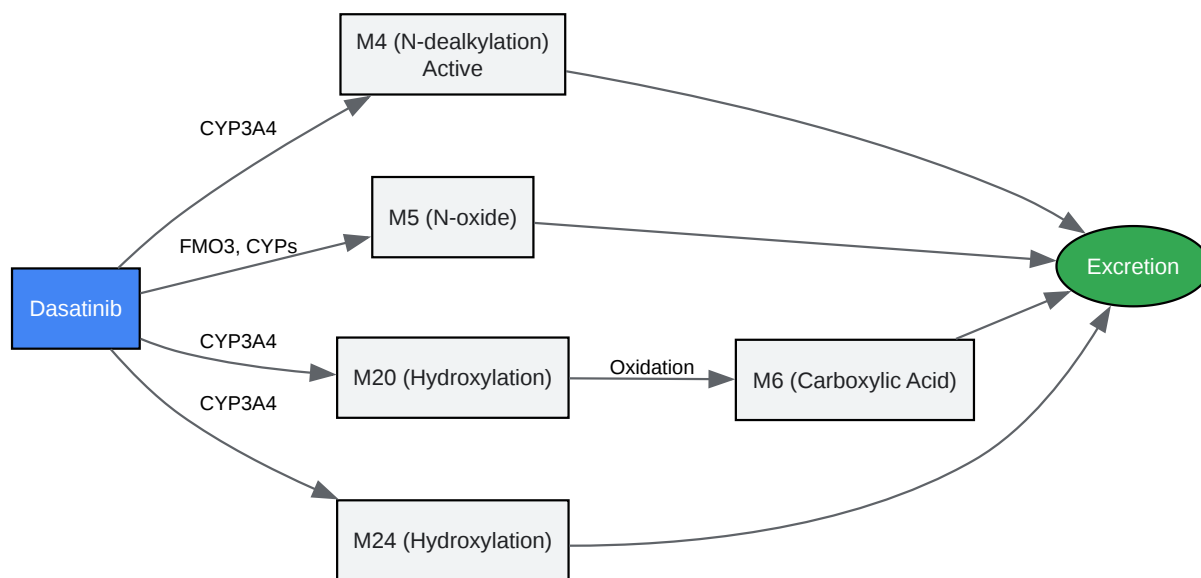
The following table summarizes the key pharmacokinetic parameters of dasatinib and provides an overview of the available data for its major metabolites.

Parameter	Dasatinib	M4	M5	M6	M20	M24
C _{max} (Maximum Concentration)	~82.2 ng/mL (at 100 mg dose)	Data not available	Data not available	Data not available	Data not available	Data not available
T _{max} (Time to C _{max})	0.5 - 6.0 hours[3][4]	Data not available	Data not available	Data not available	Data not available	Data not available
AUC (Area Under the Curve)	~397 ng*hr/mL (at 100 mg dose)	~5% of Dasatinib AUC[2][4]	Minor circulating metabolite[5]	Minor circulating metabolite[5]	~45% of Dasatinib AUC (0-24h)[2][4]	~25% of Dasatinib AUC (0-24h)[2][4]
t _{1/2} (Half-life)	3 - 5 hours[3]	Data not available	Data not available	Data not available	Data not available	Data not available
Protein Binding	~96%[3]	~93%[3]	Data not available	Data not available	Data not available	Data not available

Note: Comprehensive pharmacokinetic data for individual metabolites, particularly C_{max}, T_{max}, and half-life, are not readily available in the public domain. The table reflects the currently accessible information.

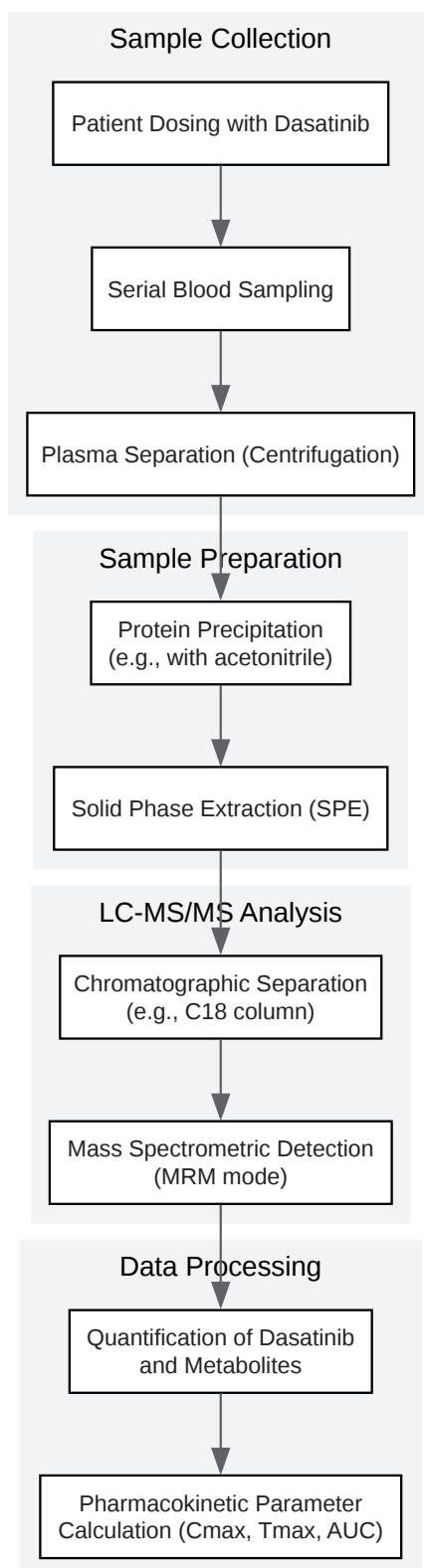
Metabolic Pathways and Experimental Workflows

The biotransformation of dasatinib is a complex process involving several enzymatic reactions. The following diagrams illustrate the primary metabolic pathway and a typical experimental workflow for pharmacokinetic analysis.



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Figure 1: Dasatinib Metabolic Pathway



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Figure 2: Experimental Workflow for Pharmacokinetic Analysis

Experimental Protocols

The quantification of dasatinib and its metabolites in biological matrices, typically human plasma, is predominantly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which are crucial for accurate pharmacokinetic analysis.

1. Sample Preparation

- **Protein Precipitation:** A common and straightforward method involves the precipitation of plasma proteins to release the analytes.^[6]
 - To a 200 μ L aliquot of human plasma, 400 μ L of a precipitating agent (e.g., acetonitrile or methanol) containing an internal standard (e.g., a stable isotope-labeled dasatinib) is added.
 - The mixture is vortexed vigorously for approximately 1 minute.
 - The sample is then centrifuged at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
 - The resulting supernatant is transferred to a clean tube and either directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.
- **Solid Phase Extraction (SPE):** This technique provides a cleaner sample extract compared to protein precipitation.
 - A specific volume of plasma is first diluted and acidified.
 - The sample is then loaded onto an SPE cartridge (e.g., Oasis HLB).
 - The cartridge is washed with a series of solutions (e.g., water, low-concentration organic solvent) to remove interfering substances.
 - The analytes of interest (dasatinib and its metabolites) are then eluted with a suitable organic solvent (e.g., methanol or acetonitrile).
 - The eluate is evaporated and reconstituted in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

- **Column:** A reversed-phase C18 or phenyl-hexyl column is typically used for the separation of dasatinib and its metabolites.
- **Mobile Phase:** The mobile phase usually consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid or ammonium acetate buffer) and an organic component (e.g., acetonitrile or methanol). The separation is often achieved using an isocratic or gradient elution program.
- **Flow Rate:** A typical flow rate is in the range of 0.2-0.5 mL/min.

3. Tandem Mass Spectrometry (MS/MS)

- **Ionization:** Electrospray ionization (ESI) in the positive ion mode is commonly employed for the ionization of dasatinib and its metabolites.[6]
- **Detection:** The analytes are detected using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte and the internal standard. For example, a common MRM transition for dasatinib is m/z 488.1 \rightarrow 401.1.[6]

4. Method Validation

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include:

- **Selectivity and Specificity:** The ability of the method to differentiate and quantify the analytes in the presence of other components in the matrix.
- **Accuracy and Precision:** The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.
- **Linearity:** The range of concentrations over which the method provides results that are directly proportional to the concentration of the analyte.
- **Recovery:** The efficiency of the extraction procedure.

- Matrix Effect: The influence of matrix components on the ionization of the analytes.
- Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.

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